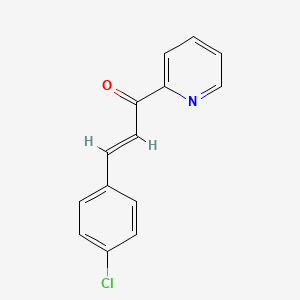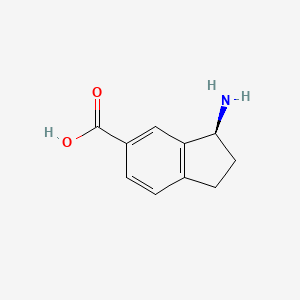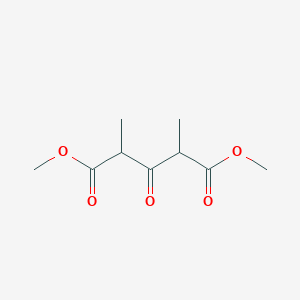![molecular formula C13H14F3N3 B11745056 N-[(3,5-difluorophenyl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine](/img/structure/B11745056.png)
N-[(3,5-difluorophenyl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(3,5-ジフルオロフェニル)メチル]-1-(2-フルオロエチル)-4-メチル-1H-ピラゾール-5-アミンは、様々な科学研究分野で注目を集めている合成化合物です。この化合物は、複数のフッ素原子を含むユニークな構造を特徴としており、医薬品化学、薬理学、材料科学の研究にとって貴重な対象となっています。
合成方法
合成経路と反応条件
N-[(3,5-ジフルオロフェニル)メチル]-1-(2-フルオロエチル)-4-メチル-1H-ピラゾール-5-アミンの合成は、通常、市販の前駆体から出発して複数の手順を必要とします。一般的な経路には、次の手順が含まれます。
ピラゾール環の形成: これは、適切なヒドラジン誘導体を1,3-ジケトンと酸性または塩基性条件下で反応させることで達成できます。
フルオロエチル基の導入: この手順は、ピラゾール環を炭酸カリウムなどの塩基の存在下でフルオロエチルハライドでアルキル化することを含みます。
ジフルオロフェニルメチル基の結合: この最終手順は、求核置換反応によって達成できます。ここで、ピラゾール誘導体はジフルオロフェニルメチルハライドと反応します。
工業生産方法
この化合物の工業生産には、収率と純度を高めるために上記の合成経路を最適化する必要があるかもしれません。これには、高スループットリアクター、連続フローケミストリー、再結晶やクロマトグラフィーなどの高度な精製技術の使用が含まれる場合があります。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,5-difluorophenyl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with a 1,3-diketone under acidic or basic conditions.
Introduction of the fluoroethyl group: This step involves the alkylation of the pyrazole ring with a fluoroethyl halide in the presence of a base such as potassium carbonate.
Attachment of the difluorophenylmethyl group: This final step can be accomplished through a nucleophilic substitution reaction, where the pyrazole derivative reacts with a difluorophenylmethyl halide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
反応の種類
N-[(3,5-ジフルオロフェニル)メチル]-1-(2-フルオロエチル)-4-メチル-1H-ピラゾール-5-アミンは、次のような様々な化学反応を受けることができます。
酸化: この化合物は、過マンガン酸カリウムや過酸化水素などの試薬を使用して酸化することができ、対応する酸化物を生成します。
還元: 還元反応は、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの試薬を用いて行うことができ、アミン誘導体を生成する可能性があります。
置換: この化合物は、求核置換反応に参加することができます。適切な条件下では、フッ素原子が他の求核剤に置き換わる可能性があります。
一般的な試薬と条件
酸化: 酸性媒体中の過マンガン酸カリウム。
還元: 無水エーテル中の水素化リチウムアルミニウム。
置換: メタノール中のナトリウムメトキシド。
主要な生成物
これらの反応から生成される主要な生成物には、元の化合物の様々な酸化、還元、および置換誘導体があり、さらにそれらの化学的および生物学的性質を分析することができます。
科学研究への応用
N-[(3,5-ジフルオロフェニル)メチル]-1-(2-フルオロエチル)-4-メチル-1H-ピラゾール-5-アミンは、科学研究でいくつかの用途があります。
化学: より複雑なフッ素化化合物の合成のためのビルディングブロックとして使用されます。
生物学: タンパク質や核酸を含む生体高分子との潜在的な相互作用について研究されています。
医学: 特に、効果を高め、副作用を軽減した新薬の開発における、薬剤としての可能性について調査されています。
産業: 高い熱安定性や化学的劣化に対する耐性などの独自の特性を持つ高度な材料の開発に利用されています。
科学的研究の応用
N-[(3,5-difluorophenyl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential interactions with biological macromolecules, including proteins and nucleic acids.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of new drugs with improved efficacy and reduced side effects.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
作用機序
N-[(3,5-ジフルオロフェニル)メチル]-1-(2-フルオロエチル)-4-メチル-1H-ピラゾール-5-アミンの作用機序は、特定の分子標的との相互作用を伴います。この化合物は酵素や受容体に結合して、それらの活性を調節し、様々な生物学的効果をもたらす可能性があります。フッ素原子の存在は、結合親和性と選択性を高め、生化学的研究における強力な薬剤となっています。
類似化合物の比較
類似化合物
- N-[(3,5-ジフルオロフェニル)メチル]-1-(2-クロロエチル)-4-メチル-1H-ピラゾール-5-アミン
- N-[(3,5-ジフルオロフェニル)メチル]-1-(2-ブロモエチル)-4-メチル-1H-ピラゾール-5-アミン
- N-[(3,5-ジフルオロフェニル)メチル]-1-(2-ヨードエチル)-4-メチル-1H-ピラゾール-5-アミン
独自性
N-[(3,5-ジフルオロフェニル)メチル]-1-(2-フルオロエチル)-4-メチル-1H-ピラゾール-5-アミンの独自性は、特定のフッ素置換パターンにあり、これは明確な化学的および生物学的性質を与えます。異なるハロゲン置換を持つ類似体と比較して、この化合物は、安定性の向上、結合親和性の向上、薬物動態特性の向上を示しています。
類似化合物との比較
Similar Compounds
- N-[(3,5-difluorophenyl)methyl]-1-(2-chloroethyl)-4-methyl-1H-pyrazol-5-amine
- N-[(3,5-difluorophenyl)methyl]-1-(2-bromoethyl)-4-methyl-1H-pyrazol-5-amine
- N-[(3,5-difluorophenyl)methyl]-1-(2-iodoethyl)-4-methyl-1H-pyrazol-5-amine
Uniqueness
The uniqueness of N-[(3,5-difluorophenyl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine lies in its specific fluorine substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs with different halogen substitutions, this compound exhibits enhanced stability, higher binding affinity, and improved pharmacokinetic properties.
特性
分子式 |
C13H14F3N3 |
|---|---|
分子量 |
269.27 g/mol |
IUPAC名 |
N-[(3,5-difluorophenyl)methyl]-2-(2-fluoroethyl)-4-methylpyrazol-3-amine |
InChI |
InChI=1S/C13H14F3N3/c1-9-7-18-19(3-2-14)13(9)17-8-10-4-11(15)6-12(16)5-10/h4-7,17H,2-3,8H2,1H3 |
InChIキー |
SQLJULZKSJKZGE-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N(N=C1)CCF)NCC2=CC(=CC(=C2)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Oxo-3,4-dihydropyrrolo[2,1-f][1,2,4]triazine-5-carbonitrile](/img/structure/B11744973.png)

![[(2-Chloro-5-fluorophenyl)methyl]hydrazine](/img/structure/B11744992.png)

![4-({[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]amino}methyl)-2-methoxyphenol](/img/structure/B11745026.png)
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11745028.png)
![[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(4-methoxyphenyl)methyl]amine](/img/structure/B11745030.png)


![2-Amino-3-{[(naphthalen-2-yl)methylidene]amino}but-2-enedinitrile](/img/structure/B11745048.png)
![4-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-3-amine](/img/structure/B11745051.png)

![N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine](/img/structure/B11745072.png)

